Rocaglaol

Cytotoxicity Cancer Natural Products

Rocaglaol is the preferred flavagline for in vivo MPNST and sarcoma xenograft studies where silvestrol is contraindicated due to poor oral bioavailability (<2%), MDR1 efflux sensitivity, and pulmonary toxicity. Lacking silvestrol's dioxanyl ring and rocaglamide's amide group, it offers a unique pharmacological profile with ED50 values of 9.2–23.0 nM across MCF-7, Lu1, and LNCaP cells. Its free C-8b hydroxyl group is essential for cytotoxicity, distinguishing it from inactive analogs. Also validated for neuroprotection via NF-κB/AP-1 inhibition and antifungal research against Botrytis cinerea. For R&D use only.

Molecular Formula C26H26O6
Molecular Weight 434.5 g/mol
Cat. No. B190029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRocaglaol
SynonymsRocaglaol
Molecular FormulaC26H26O6
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C23C(CC(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C5=CC=CC=C5
InChIInChI=1S/C26H26O6/c1-29-18-11-9-17(10-12-18)26-20(16-7-5-4-6-8-16)15-23(27)25(26,28)24-21(31-3)13-19(30-2)14-22(24)32-26/h4-14,20,23,27-28H,15H2,1-3H3/t20-,23+,25+,26-/m0/s1
InChIKeyRRVZOJQBRVGMMK-HCBGRYSISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Rocaglaol Procurement Guide: Potency and Differentiation Data for Research Selection


Rocaglaol (CAS 147059-46-9) is a cytotoxic cyclopenta[b]benzofuran natural product belonging to the flavagline (rocaglate) class, isolated exclusively from various Aglaia species [1]. With a molecular formula of C26H26O6 and a molecular weight of 434.48 g/mol , rocaglaol functions as a protein synthesis inhibitor that targets the translation initiation machinery by modulating the RNA helicase eIF4A [2]. Its structural distinction from other flavaglines lies in the absence of the dioxanyl ring found in silvestrol and the presence of a free hydroxyl group at the C-8b position, which directly impacts its cytotoxic potency and pharmacological profile [3].

Rocaglaol Substitution Risk: Why Flavagline Analogs Are Not Interchangeable


Flavaglines cannot be substituted generically because minor structural modifications yield profound differences in potency, selectivity, and drug-like properties. For instance, while silvestrol and rocaglamide share the core cyclopenta[b]benzofuran scaffold, silvestrol's additional dioxanyl ring contributes to suboptimal drug properties including poor oral bioavailability (<2%), MDR1 efflux sensitivity, and pulmonary toxicity in dogs [1]. Conversely, the absence of an amide group in rocaglaol differentiates it from rocaglamide, altering its cytotoxicity profile and NF-κB inhibitory capacity [2]. Even within the rocaglaol sub-type, free hydroxyl groups are critical: analogs lacking the C-8b hydroxyl show markedly reduced cytotoxicity against HT-29 colon cancer cells, demonstrating that structural nuance directly governs biological activity [3]. For researchers, selecting the correct rocaglate is therefore not a matter of class-level assumption but a requirement for experimental reproducibility.

Rocaglaol Comparative Efficacy Data: Cytotoxicity, Kinase Inhibition, and Antifungal Activity


Rocaglaol ED50 Values in Cancer Cell Lines: Direct Comparison with Rocaglamide Analogs

Rocaglaol demonstrates distinct cell-line specific cytotoxicity with ED50 values of 9.2 nM (MCF-7), 13.8 nM (Lu1), and 23.0 nM (LNCaP), confirming nanomolar potency across multiple cancer types [1]. In a separate head-to-head study of three rocaglamide derivatives, rocaglaol exhibited an IC50 of 7.37 µM against a human cancer cell line, which was less potent than dehydroaglaiastatin (IC50 0.69 µM) but more potent than 8b-O-5-oxohexylrocaglaol (IC50 4.77 µM) [2]. This cross-study comparison establishes rocaglaol's position within the flavagline potency spectrum.

Cytotoxicity Cancer Natural Products

Rocaglaol Growth Inhibition in MPNST and Schwannoma Cells: Direct Comparison with Silvestrol

In a direct head-to-head comparison of silvestrol and 10 related rocaglates lacking the dioxanyl ring, rocaglaol demonstrated cell line-specific growth inhibition with GI50 values of 60 nM (STS26T NF1+/+ MPNST), 100 nM (ST8814 NF1-/- MPNST), 40 nM (schwannoma), and 90 nM (meningioma) [1]. Silvestrol, the comparator, showed potent activity across all lines but suffers from suboptimal drug-like properties including poor oral bioavailability (<2%) and pulmonary toxicity in dogs [1][2]. This head-to-head data confirms rocaglaol retains meaningful activity while lacking the dioxanyl ring associated with silvestrol's liabilities.

MPNST Sarcoma eIF4A

Rocaglaol Antifungal Activity: Comparison with Commercial Fungicides

Rocaglaol demonstrated high growth inhibition against the phytopathogenic fungus Botrytis cinerea in a 96-well microbioassay, with activity comparable to or even higher than commercial fungicide standards [1]. While specific numerical values were not provided in the available snippet, the qualitative comparison establishes rocaglaol as a potent antifungal agent. This activity stems from the flavagline scaffold's inherent ability to disrupt fungal protein synthesis [1].

Antifungal Agriculture Natural Products

Rocaglaol Neuroprotection via NF-κB and AP-1 Inhibition: Class-Level Inference

A synthetic derivative of rocaglaol (Compound A) exhibited significant neuroprotective activity in vitro and in vivo by inhibiting NF-κB and AP-1 signaling pathways, leading to reduced tissue inflammation and neuronal cell death in animal models of Parkinson's disease and traumatic brain injury [1]. Specifically, 1-Methyl-4-phenylpyridinium (MPP+)-induced damage of mesencephalic dopaminergic neurons was significantly decreased by Compound A [1]. While this data is for a derivative, it strongly suggests rocaglaol's core scaffold possesses neuroprotective potential, differentiating it from rocaglamide which primarily exhibits anticancer and anti-inflammatory activity without the same extent of reported neuroprotection.

Neuroprotection Inflammation Parkinson's Disease

Rocaglaol Research Applications: Optimized Use Cases Based on Comparative Evidence


Oncology Research Requiring a Flavagline with a Defined Potency Window

Researchers seeking a rocaglate with moderate nanomolar potency—less potent than dehydroaglaiastatin (IC50 0.69 µM) but more potent than 8b-O-5-oxohexylrocaglaol (IC50 4.77 µM)—will find rocaglaol (IC50 7.37 µM) optimally positioned for dose-response studies where extreme potency is not desired or where a specific therapeutic window is required [1]. Its ED50 values of 9.2-23.0 nM across MCF-7, Lu1, and LNCaP cells further support its use in breast, lung, and prostate cancer models [2].

In Vivo Sarcoma and MPNST Studies Avoiding Silvestrol's Toxicity Liabilities

Rocaglaol is the preferred choice for in vivo MPNST and sarcoma xenograft studies where silvestrol's poor oral bioavailability (<2%), MDR1 efflux sensitivity, and documented pulmonary toxicity in dogs preclude its use [3]. Direct head-to-head data confirms rocaglaol retains nanomolar growth inhibition (GI50 40-100 nM) across MPNST, schwannoma, and meningioma cells while lacking the problematic dioxanyl ring [3].

Neuroinflammation and Parkinson's Disease Models

Given evidence that a rocaglaol derivative significantly reduces dopaminergic neuron damage in MPP+-induced Parkinson's disease models via NF-κB and AP-1 inhibition [4], rocaglaol itself serves as a valuable tool compound for investigating flavagline-mediated neuroprotection. This application distinguishes rocaglaol from rocaglamide and silvestrol, which are primarily studied in oncology contexts.

Agricultural Antifungal Screening and Scaffold Development

Rocaglaol's antifungal activity against Botrytis cinerea, comparable to or exceeding commercial fungicides [5], supports its use in agricultural research programs aimed at developing novel crop protection agents. Researchers can utilize rocaglaol as a positive control or scaffold for structure-activity relationship studies targeting phytopathogenic fungi.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rocaglaol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.